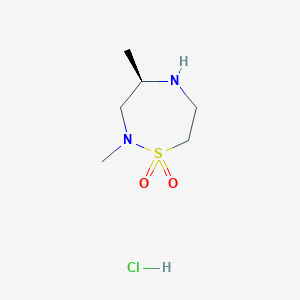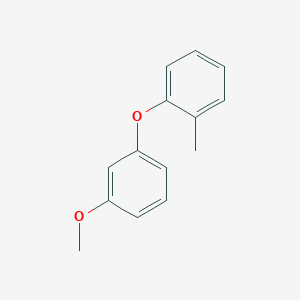![molecular formula C9H7F3N2O B11891615 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyridine core substituted with a methoxy group at the 7th position and a trifluoromethyl group at the 2nd position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable scaffold for various applications.
Preparation Methods
The synthesis of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start with the preparation of this compound-4-carbaldehyde, which is then subjected to further reactions to yield the desired compound .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as pyrazolo[1,5-A]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share a similar core structure but differ in their substituents and specific properties. The unique combination of a methoxy group and a trifluoromethyl group in this compound imparts distinct chemical reactivity and biological activity, setting it apart from its analogs .
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-4-2-3-6-5-7(9(10,11)12)13-14(6)8/h2-5H,1H3 |
InChI Key |
HKLZJBNLUGCAHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=NN21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)




![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)





![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)


